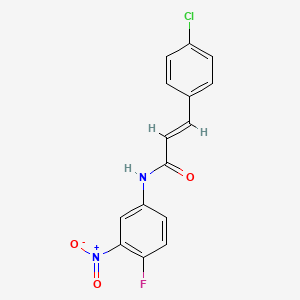
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EMD 1214063, is a synthetic compound that belongs to the class of flavonoids. It has been studied for its potential use in scientific research due to its various biological activities.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 is not fully understood. However, it has been shown to interact with various cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound 1214063 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis and inhibit cancer cell growth and proliferation make it a promising candidate for further study. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063. One direction is to further elucidate its mechanism of action and its interactions with cellular signaling pathways. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine its potential use in other scientific research applications, such as its anti-inflammatory and antioxidant properties.
Synthesemethoden
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-fluorophenol with ethyl 2-bromoacetate to form ethyl 2-fluorophenylacetate. This intermediate is then reacted with 7-methoxy-4-methylcoumarin in the presence of a base to form this compound 1214063.
Wissenschaftliche Forschungsanwendungen
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one 1214063 has been studied for its potential use in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that this compound 1214063 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-4-12-9-13-17(10-16(12)22-3)23-11(2)19(18(13)21)24-15-8-6-5-7-14(15)20/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTUAWBXIJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
